molecular formula C17H20N6O2S2 B11504563 4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide

4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide

Cat. No.: B11504563
M. Wt: 404.5 g/mol
InChI Key: NYLMDIWSFXZHGZ-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound features a unique spirocyclic structure, which is known to impart distinct biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-R-isatins, malononitrile, and monothiomalonamide in the presence of triethylamine in hot ethanol . This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets may vary depending on the specific application and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H20N6O2S2

Molecular Weight

404.5 g/mol

IUPAC Name

2-amino-1-cyano-4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-5-carboxamide

InChI

InChI=1S/C17H20N6O2S2/c18-8-10-13(19)23-15(27-9-11(24)22-16-21-6-7-26-16)12(14(20)25)17(10)4-2-1-3-5-17/h6-7,10H,1-5,9H2,(H2,19,23)(H2,20,25)(H,21,22,24)

InChI Key

NYLMDIWSFXZHGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=NC(=C2C(=O)N)SCC(=O)NC3=NC=CS3)N)C#N

Origin of Product

United States

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